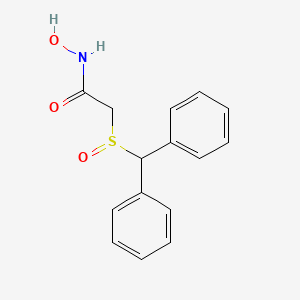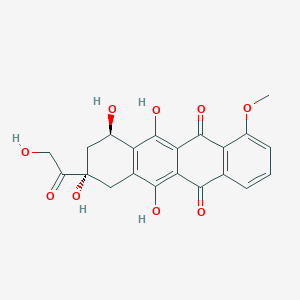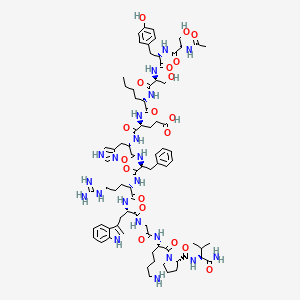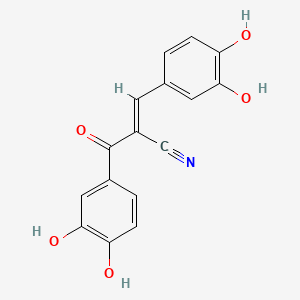
Benzoylacetone
Vue d'ensemble
Description
Benzoylacetone is an organic compound with the nominal formula C6H5C(O)CH2C(O)CH3 . It is a 1,3-dicarbonyl compound and is a precursor to many heterocycles, such as pyrazoles . It predominantly exists as the enol tautomer C6H5C(OH)=CHC(O)CH3 . Its conjugate base forms stable complexes with transition metals and lanthanides .
Synthesis Analysis
Benzoylacetone can be synthesized through various methods. One such method involves the one-step, decarboxylative condensation of 4-coumaroyl-CoA with malonyl-CoA . Another method involves the crossed aldol condensation between benzaldehyde and acetone . A different approach involves the use of an electric mixer housed in four mouthfuls of reaction flasks of reflux exchanger and thermometer .
Molecular Structure Analysis
The molecular structure of Benzoylacetone is characterized by its IUPAC name 1-phenylbutane-1,3-dione . The InChI is 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 . The molecular formula is C10H10O2 and the molecular weight is 162.18 g/mol .
Chemical Reactions Analysis
Benzoylacetone, being a 1,3-dicarbonyl compound, is involved in various chemical reactions. It is a precursor to many heterocycles, such as pyrazoles . It has been studied for its role in the enolization process . It also plays a crucial role in the biosynthesis of the C6–C4 moiety of biologically active phenylbutanoids .
Physical And Chemical Properties Analysis
Benzoylacetone has a molar mass of 162.188 g·mol−1 . It has a density of 1.0599 g/cm3 . The melting point is 56 °C (133 °F; 329 K) and the boiling point is 261.5 °C (502.7 °F; 534.6 K) .
Applications De Recherche Scientifique
1. Chelating Agent for Multielement Analysis
- Application Summary: Benzoylacetone (BA) is evaluated as a chelating agent for multielement analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) .
- Methods of Application: Various metal-BA chelates are separated on silica-based tetramethylsilane (TMS), phenyl (Ph), C8, and C18 columns with a methanol-water-chloroform-BA mixture as the mobile phase . The metal ions, except for V and Pd, are extracted into chloroform from weak alkaline solution as BA chelates .
- Results: Log-log plots of each metal concentration vs. peak area show good linearity with a correlation coefficient of more than 0.9995 . Linear ranges of the calibration curves are 60 ng/mL (ppb) to 20 μg/mL (ppm) for Cu, 100 ppb to 1 ppm for Be, 100 ppb to 10 ppm for Al, 100 ppb to 10 ppm for Ga, 5 ppb to 6 ppm for Fe, and 200 ppb to 10 ppm for In .
2. Copper Removal from Aqueous Solutions
- Application Summary: Benzoylacetone is used as a carrier in emulsion liquid membranes for the removal of Cu (II) from aqueous solutions .
- Methods of Application: The removal process involves a carrier-facilitated counter-transport mechanism, using benzoylacetone as the carrier and HCl as the stripping agent (protons as counter-ions) .
- Results: Under optimal conditions, 80.3% of Cu (II) was removed in 15 min with an apparent initial flux and permeability of 0.3384 kg·m−3·min−1 and 0.3208 min−1, respectively .
3. Modification of Titanium-Oxo Oligomers
- Application Summary: Benzoylacetone is used to chemically modify titanium-oxo oligomers to create amorphous materials .
- Methods of Application: Titanium-n-butoxide is hydrolyzed in the presence of benzoylacetone, and the resulting solution is concentrated and dried at 120 or 140 °C to obtain transparent amorphous materials .
- Results: The result is a transparent amorphous material composed of titanium-oxo oligomers chemically modified with benzoylacetone .
4. Reduction of α,β-Unsaturated Carbonyl Compounds
- Application Summary: Benzoylacetone, a β-diketone, is used in the reduction of α,β-unsaturated carbonyl compounds and 1,3-diketones .
- Methods of Application: The reduction process involves treating α,β-unsaturated carbonyl compounds and 1,3-diketones with Raney Ni-Al alloy in aqueous media .
- Results: The major reaction products are the corresponding saturated alcohols and/or the corresponding hydrocarbons, in a complete transformation of the starting material .
5. Synthesis of 4H-Pyran Derivatives
- Application Summary: Benzoylacetone is used as a starting compound for the synthesis of 4H-pyran derivatives .
- Methods of Application: The synthesis process involves using benzoylacetone as a precursor to generate a variety of 4H-pyran derivatives .
- Results: The synthesized 4H-pyran derivatives have been found to exhibit anti-proliferative activities .
6. Synthesis of Heterocyclic Compounds
- Application Summary: Benzoylacetone is used as a starting compound for the synthesis of various heterocyclic compounds .
- Methods of Application: The synthesis process involves treating benzoylacetone with different reagents under specific conditions to generate a variety of heterocyclic compounds .
- Results: The synthesized heterocyclic compounds have been found to exhibit various biological activities .
Safety And Hazards
Benzoylacetone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life and is harmful to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, and to avoid breathing vapors or mists .
Orientations Futures
While the future directions for Benzoylacetone are not explicitly mentioned in the search results, its role as a precursor to many heterocycles and its involvement in various chemical reactions suggest potential areas of future research. Further studies could explore its potential applications in the synthesis of new compounds and its effects on biological systems.
Propriétés
IUPAC Name |
1-phenylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBUKMMMRLOKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021803 | |
| Record name | 1-Benzoylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Acros Organics MSDS] | |
| Record name | Benzoylacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20300 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzoylacetone | |
CAS RN |
93-91-4 | |
| Record name | Benzoylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Butanedione, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Benzoylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbutane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-1,3-BUTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3RUV8U115 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

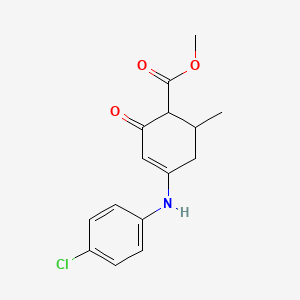
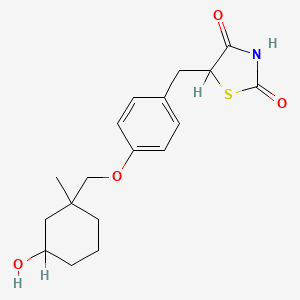
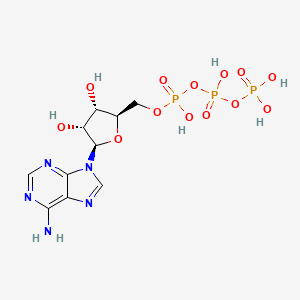
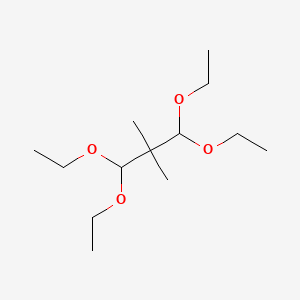

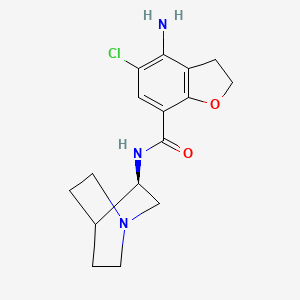
![2-[(2-Amino-2-oxoethyl)-[2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]propyl]amino]acetic acid](/img/structure/B1666620.png)
